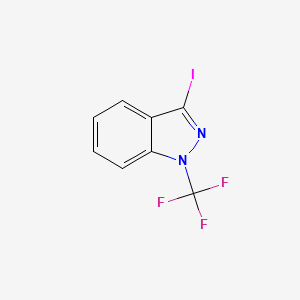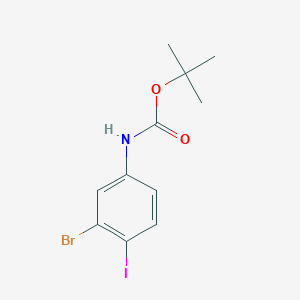
tert-Butyl (3-bromo-4-iodophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-bromo-4-iodophenyl)carbamate: is an organic compound with the molecular formula C11H13BrINO2 . It is a derivative of carbamate, featuring both bromine and iodine substituents on the phenyl ring. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-bromo-4-iodophenyl)carbamate typically involves the following steps:
Bromination and Iodination: The phenyl ring is first brominated and iodinated to introduce the bromine and iodine substituents at the 3 and 4 positions, respectively.
Carbamate Formation: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate and an appropriate amine under basic conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine and iodine substituents on the phenyl ring make this compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carbamate group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation typically leads to the formation of corresponding carbonyl compounds.
Reduction Products: Reduction can yield amines or alcohols, depending on the specific conditions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: tert-Butyl (3-bromo-4-iodophenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (3-bromo-4-iodophenyl)carbamate involves its reactivity towards nucleophiles and electrophiles. The bromine and iodine substituents on the phenyl ring make it a versatile intermediate in various chemical reactions. The carbamate group can undergo hydrolysis, releasing tert-butyl alcohol and the corresponding amine, which can further participate in subsequent reactions.
Comparison with Similar Compounds
- tert-Butyl (3-bromo-5-iodophenyl)carbamate
- tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate
- tert-Butyl carbamate
Comparison:
- tert-Butyl (3-bromo-4-iodophenyl)carbamate is unique due to the specific positioning of the bromine and iodine substituents, which influences its reactivity and applications.
- tert-Butyl (3-bromo-5-iodophenyl)carbamate has a similar structure but with the iodine substituent at the 5 position, leading to different reactivity patterns.
- tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate features a cyclohexyl ring, which alters its chemical properties and potential applications.
- tert-Butyl carbamate lacks the halogen substituents, making it less reactive in certain types of chemical reactions.
Properties
Molecular Formula |
C11H13BrINO2 |
|---|---|
Molecular Weight |
398.03 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-4-iodophenyl)carbamate |
InChI |
InChI=1S/C11H13BrINO2/c1-11(2,3)16-10(15)14-7-4-5-9(13)8(12)6-7/h4-6H,1-3H3,(H,14,15) |
InChI Key |
NZPWWSKOYWECIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-[2-(methylamino)propyl]acetamide hydrochloride](/img/structure/B13508156.png)

![6-Ethynyl-5-azaspiro[2.4]heptane](/img/structure/B13508174.png)
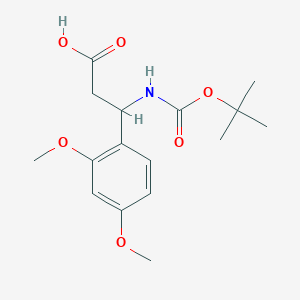
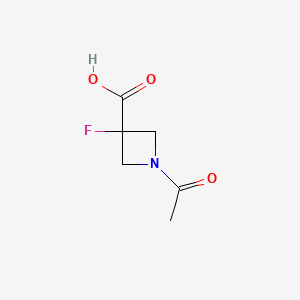

![3-amino-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride](/img/structure/B13508201.png)
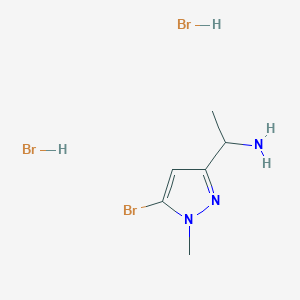
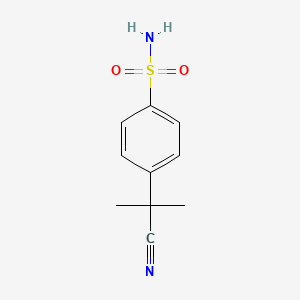
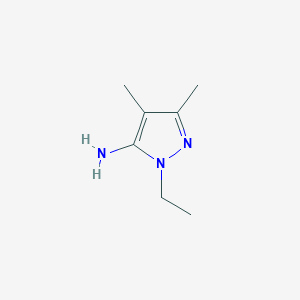

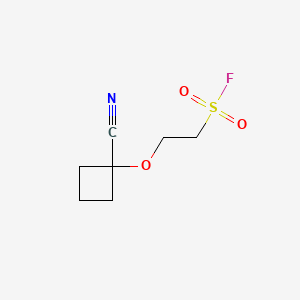
![(2R,3R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13508224.png)
